molecular formula C8H5BrF2O B1592007 1-(2-Bromo-4,5-difluorophenyl)ethanone CAS No. 127371-55-5

1-(2-Bromo-4,5-difluorophenyl)ethanone

Cat. No.: B1592007
CAS No.: 127371-55-5
M. Wt: 235.02 g/mol
InChI Key: QNZFTJBOPKZSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4,5-difluorophenyl)ethanone is an organic compound with the molecular formula C₈H₅BrF₂O. It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, along with an ethanone group.

Preparation Methods

The synthesis of 1-(2-Bromo-4,5-difluorophenyl)ethanone typically involves the bromination and fluorination of appropriate precursor compounds. One common method is the bromination of 2,4-difluoroacetophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

1-(2-Bromo-4,5-difluorophenyl)ethanone undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines typically yield corresponding amides, while reduction reactions produce alcohols .

Scientific Research Applications

1-(2-Bromo-4,5-difluorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-difluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibitory or modulatory effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-(2-Bromo-4,5-difluorophenyl)ethanone can be compared with other similar compounds, such as:

    1-(2-Bromo-3,5-difluorophenyl)ethanone: This compound has a similar structure but with the fluorine atoms in different positions, which can affect its reactivity and biological activity.

    1-(2,4-Difluorophenyl)ethanone: Lacking the bromine atom, this compound may have different chemical properties and applications.

    1-(4-Bromo-2,5-difluorophenyl)ethanone:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-(2-bromo-4,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZFTJBOPKZSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617007
Record name 1-(2-Bromo-4,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127371-55-5
Record name 1-(2-Bromo-4,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-4,5-difluorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-4,5-difluorophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Bromo-4,5-difluorophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Bromo-4,5-difluorophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Bromo-4,5-difluorophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Bromo-4,5-difluorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.